

Application Notes and Protocols: Hydroformylation of Allyl Alcohol to 2- Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxytetrahydrofuran*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2-hydroxytetrahydrofuran** via the hydroformylation of allyl alcohol. The primary focus is on rhodium-catalyzed systems, which have demonstrated high selectivity and conversion rates. Cobalt-catalyzed systems are also briefly discussed. This guide includes a summary of reaction conditions, catalyst performance, and detailed experimental procedures to aid researchers in the successful implementation of this important chemical transformation.

2-Hydroxytetrahydrofuran is a valuable intermediate in the synthesis of 1,4-butanediol, a key component in the production of various polymers and other industrially significant chemicals.^[1] ^[2]^[3]

Introduction

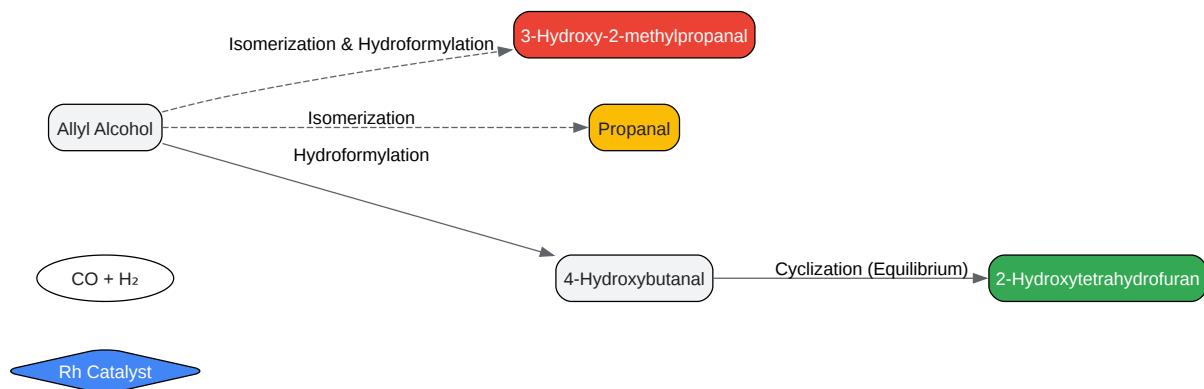
Hydroformylation, also known as the oxo process, is a fundamental industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene.^[3] The hydroformylation of allyl alcohol is a topic of significant interest as it provides a direct route to 4-hydroxybutanal, which readily cyclizes to form the more stable **2-hydroxytetrahydrofuran**.^[4] This lactol is a key precursor to 1,4-butanediol, a high-demand chemical intermediate.^[1]^[2]

The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most extensively studied.[5][6][7][8][9] While cobalt catalysts are more cost-effective, rhodium catalysts, particularly those modified with phosphine ligands, generally exhibit higher activity and selectivity for the desired linear aldehyde under milder reaction conditions.[3] Key challenges in the hydroformylation of allyl alcohol include minimizing side reactions such as isomerization to propanal, hydrogenation to propanol, and the formation of branched aldehydes.[5]

This application note provides a comprehensive overview of the reaction, including a detailed reaction pathway, a summary of catalyst performance under various conditions, and step-by-step experimental protocols.

Reaction Signaling Pathway

The hydroformylation of allyl alcohol to **2-hydroxytetrahydrofuran** proceeds through a well-established catalytic cycle. The primary product, 4-hydroxybutanal, is in equilibrium with its cyclic hemiacetal, **2-hydroxytetrahydrofuran**.



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Caption: Reaction pathway for the hydroformylation of allyl alcohol.

Data Presentation: Catalyst Performance and Reaction Conditions

The efficiency of the hydroformylation of allyl alcohol is highly dependent on the choice of catalyst, ligands, and reaction parameters. The following tables summarize quantitative data from various studies.

Rhodium-Catalyzed Hydroformylation

Rhodium complexes, particularly those with phosphine ligands, are highly effective for this transformation.

Catalyst System	Solvent	Temp. (°C)	Pressure (psi)	CO:H ₂ Ratio	Allyl Alcohol Conversion (%)	Selectivity to 2-Hydroxytetrahydronfuran (%)	Reference
HRh(CO)(PPh ₃) ₃ / PPh ₃	Acetophenone	60	800	1:1	100	96	[10]
HRh(CO)(PPh ₃) ₃ / PPh ₃	Undecane	60	800	1:1	100	96	[1][10]
RhH(CO)(PPh ₃) ₃ / 1,1'-Bis(diphenylphosphino)ferrocene	-	60	800	1:1	>80 (Yield of 4-hydroxybutanal)	High n/b ratio	
Rh complex on solid porous carrier	Gas Phase	90	43.5	1:1	19.8	94.4	[4]
Rh complex on solid porous carrier	Gas Phase	90	43.5	1:1.6	30.6	95	[4]
HRh(CO)(PPh ₃) ₃ / PPh ₃	p-Xylene / Diethylformamide	-	-	-	-	93 (Yield)	[11]

Cobalt-Catalyzed Hydroformylation

Cobalt catalysts have also been explored, often requiring harsher conditions.

Catalyst System	Solvent	Temp. (°C)	Pressure (bar)	CO:H ₂ Ratio	Substrate Conversion (%)	Product Yield (%)	Reference
Co ₂ (CO) ₈	-	-	50	1:1	-	76 (of aldehyde from allyl alcohol ester)	[8]

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices for the hydroformylation of allyl alcohol.

Protocol 1: Rhodium-Catalyzed Hydroformylation in a Batch Reactor

This protocol is based on the high-yield procedure using a rhodium catalyst in a ketone solvent. [1][10]

Materials:

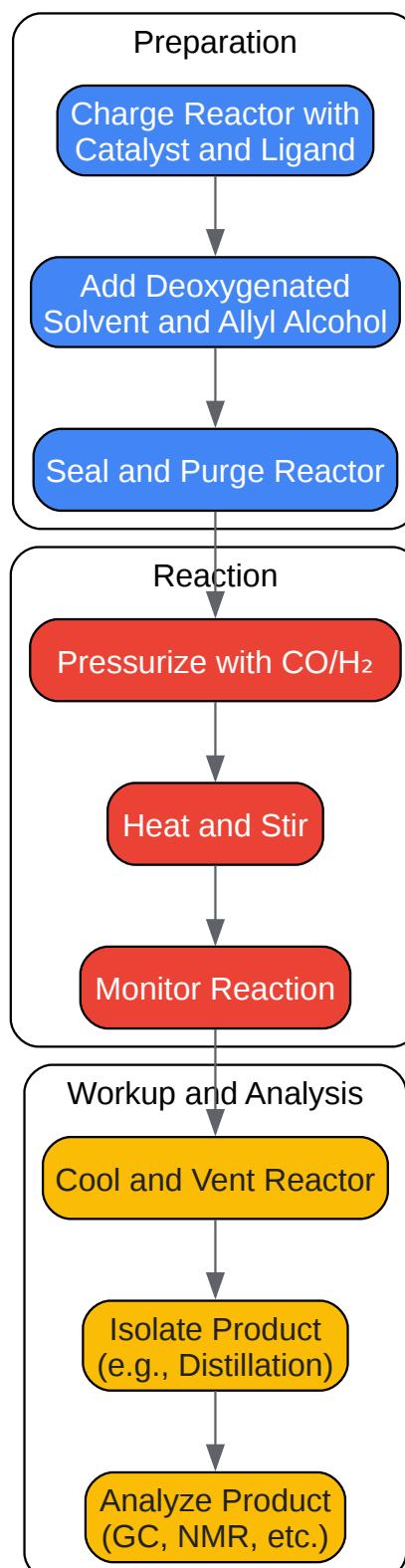
- Autoclave reactor with magnetic stirring and gas inlet/outlet
- Allyl alcohol
- Hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃]
- Triphenylphosphine (PPh₃)
- Acetophenone (or 2-undecanone), deoxygenated

- Synthesis gas (1:1 mixture of CO and H₂)
- Inert gas (Nitrogen or Argon)

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave reactor with HRh(CO)(PPh₃)₃ and excess triphenylphosphine. A typical molar ratio of catalyst to excess phosphine is about 1:100.[1]
- Solvent and Substrate Addition: Add the deoxygenated ketone solvent (e.g., acetophenone) to the reactor. The amount of solvent should be sufficient to dissolve the catalyst and substrate. Then, add the allyl alcohol. A typical molar ratio of allyl alcohol to rhodium catalyst is in the range of 50 to 5,000.[1]
- Reactor Sealing and Purging: Seal the reactor and purge it several times with inert gas, followed by purging with the synthesis gas mixture.
- Reaction: Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 700-900 psi).[1] Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C).[1]
- Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
- Cooling and Depressurization: Once the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.[1]
- Product Isolation and Analysis: Open the reactor and collect the reaction mixture. The product, **2-hydroxytetrahydrofuran**, can be isolated by distillation. Analyze the product and any by-products by GC, GC-MS, and NMR spectroscopy to determine conversion and selectivity.

Experimental Workflow Diagram



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